2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines an imidazole ring with a pyridine ring This compound is part of the imidazopyridine family, known for its unique chemical structure and versatile properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules . The starting material, 2-chloro-3-nitropyridine, undergoes a coupling reaction with 2,5-dimethoxyphenyl boronic acid in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. For instance, the reduction of 2-(2,5-dimethoxyphenyl)-3-nitropyridine with tris(trimethylsilyl) phosphite under microwave irradiation has been reported to yield the target compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, phosphorous-III reagents for reductions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitro groups typically yields amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound’s properties make it suitable for use in organic electronics and other industrial applications
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s imidazole and pyridine rings allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: A related compound with a pyrrole ring instead of an imidazole ring.
Imidazo[1,5-a]pyridines: Compounds with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridines: Another class of imidazopyridines with distinct properties.
Uniqueness
2-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine stands out due to its specific arrangement of the imidazole and pyridine rings, which imparts unique chemical and biological properties.
Properties
CAS No. |
80675-94-1 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2/c1-18-9-3-4-13(19-2)10(7-9)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
AQRACHOFQBVPNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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